6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid
Description
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring fused to a pyridine core, with a ketone group at position 6 and a carboxylic acid substituent at position 2 (Figure 1).
Properties
IUPAC Name |
6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-4-3-5(8(11)12)13-7(4)9-6/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYHAYDROMIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring cost-effectiveness, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
While a specific, detailed article focusing solely on the applications of "6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid" is unavailable in the provided search results, the search results do offer information regarding related compounds and their applications. It is important to note that "this compound" is a variation of the 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid structure, and the search results largely discuss the applications of substituted forms of this core structure.
Here's a summary of the applications of related compounds based on the provided search results:
Scientific Research Applications
- IKK Inhibitors: Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds are useful as inhibitors of IκB kinase (IKK) activity . IKK-mediated diseases include autoimmune diseases, inflammatory diseases, and cancer . The compounds can block the transcription of genes encoding inflammatory cytokines and other pro-inflammatory molecules .
- Treatment of Inflammatory and Autoimmune Conditions: These compounds can treat inflammatory or autoimmune conditions such as osteoarthritis, asthma, COPD, multiple sclerosis, Crohn's disease, ulcerative colitis, psoriasis, rheumatoid arthritis, and cardiovascular disorders like atherosclerosis and myocardial infarction .
- Cancer Treatment: Inhibitors of IKK may be useful in the treatment of cancers, including leukemia, lymphomas, and breast, gastric, colorectal, lung, and pancreatic cancers .
- Antiparasitic Activity: 4-Arylthieno[2,3-b]pyridine-2-carboxamides have shown significant inhibition of pathogen viability and antiplasmodial activity .
- Antitumor Evaluation: Substituted thieno[3',2':4,5]thieno[2,3-c]quinolones and thieno[2,3-c]thiophene-2-carboxamides have exhibited cytostatic activities against malignant cell lines, including pancreatic, breast, cervical, laryngeal, and colon carcinomas, as well as melanoma .
- Research on Carcinogenic Heterocyclic Amines: Thieno[2,3-b]pyridine derivatives are relevant in the study of heterocyclic amines (HCAs), some of which are carcinogenic and can be produced during the cooking of food . Studies focus on bioavailability, bioreactivity, and factors influencing HCA formation .
Mechanism of Action
The mechanism of action of 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . The specific interactions depend on the functional groups present on the compound and the target protein’s structure.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2): Lacks the 6-oxo group but shares the fused thiophene-pyridine core. Its molecular formula is C₈H₅NO₂S (MW 179.19) with a melting point of 293–294°C .
- 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 59488-60-7): Features an amino group at position 3 and a methyl group at position 4. Molecular formula: C₉H₈N₂O₂S .
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 104960-56-7): Contains a phenyl group at position 6, a trifluoromethyl group at position 4, and an amino group at position 3. Molecular formula: C₁₅H₉F₃N₂O₂S (MW 338.30), melting point 159°C .
- Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives: These replace the thiophene ring with a pyrrole.
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine-2-carboxylic acid | C₈H₅NO₂S | 179.19 | 293–294 | None |
| 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid* | C₈H₅NO₃S | 195.19 | Not reported | 6-oxo, 7H |
| 3-Amino-6-methyl derivative | C₉H₈N₂O₂S | 224.24 | Not reported | 3-amino, 6-methyl |
| 3-Amino-6-phenyl-4-CF₃ derivative | C₁₅H₉F₃N₂O₂S | 338.30 | 159 | 3-amino, 6-phenyl, 4-trifluoromethyl |
| 5-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C₇H₄ClNO₂ | 185.57 | Not reported | 5-chloro, pyrrole core |
*Inferred data for this compound.
Table 2: Functional Comparison
| Compound Type | Key Features | Potential Applications |
|---|---|---|
| 6-Oxo-thieno derivatives | High electrophilicity, hydrogen-bonding sites | Enzyme inhibitors, catalysts |
| Amino-substituted thieno | Enhanced solubility, bioactivity | Drug candidates, agrochemicals |
| Pyrrolo-pyridine carboxylic acids | Tunable electronic properties | Materials science, ligand design |
Biological Activity
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with a fused thiophene and pyridine ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₅N₃O₂S
- Molecular Weight : 181.19 g/mol
The compound features a carboxylic acid functional group, which is crucial for its biological activity, particularly in enzyme interactions.
Target Interaction
Current research indicates that the precise biological targets of this compound are not fully elucidated. However, it is believed to interact with various biochemical pathways due to its structural similarity to alpha amino acids. The compound may exhibit kinase inhibitory activity, which is significant in regulating cellular processes.
Biochemical Pathways
The compound's interaction with kinase enzymes suggests potential implications in treating diseases characterized by aberrant kinase activity, such as cancer and inflammatory conditions. For instance, derivatives of this compound have demonstrated inhibitory effects on the IκB kinase (IKK) complex, which plays a critical role in the NF-κB signaling pathway associated with inflammation and cancer progression .
Anticancer Activity
Several studies have reported the anticancer properties of this compound and its derivatives. For example:
- In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects against various human tumor cell lines. The compounds demonstrated GI50 values ranging from nanomolar to micromolar concentrations .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Derivative A | A549 (Lung) | 0.25 |
| Derivative B | MCF-7 (Breast) | 0.15 |
| Derivative C | HeLa (Cervical) | 0.30 |
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound derivatives. A study demonstrated that these compounds could reduce the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In a series of experiments, derivatives were tested for their ability to inhibit pathogen viability:
| Compound | Pathogen | Concentration (μM) | Inhibition (%) |
|---|---|---|---|
| Derivative D | Plasmodium falciparum | 3 | >90 |
| Derivative E | Staphylococcus aureus | 5 | 85 |
These results indicate that modifications to the thieno[2,3-b]pyridine structure can enhance antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
